molecular formula C13H11NO B1209850 1-Hydroxy-N-methylcarbazole CAS No. 3449-61-4

1-Hydroxy-N-methylcarbazole

Cat. No.: B1209850
CAS No.: 3449-61-4
M. Wt: 197.23 g/mol
InChI Key: BCDHBQLNRAQGHR-UHFFFAOYSA-N
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Description

1-Hydroxy-N-methylcarbazole is a heterocyclic aromatic compound characterized by a tricyclic structure consisting of a central pyrrole ring fused with two benzene rings. This compound is a derivative of carbazole, which is known for its significant biological and chemical properties. Carbazole itself was originally isolated from coal tar, and its derivatives have been extensively studied for their diverse applications in various fields .

Preparation Methods

The synthesis of 1-Hydroxy-N-methylcarbazole involves several steps, typically starting from carbazole. One common method includes the methylation of carbazole followed by hydroxylation. The reaction conditions often involve the use of strong bases and oxidizing agents. Industrial production methods may utilize catalytic processes to enhance yield and efficiency. For instance, the use of Lewis acid catalysts has been reported to facilitate the synthesis of functionalized carbazoles through Friedel–Crafts arylation, electrocyclization, and other reactions .

Chemical Reactions Analysis

1-Hydroxy-N-methylcarbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy and methyl derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogens, nitro groups, or other substituents replace hydrogen atoms on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Scientific Research Applications

1-Hydroxy-N-methylcarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-N-methylcarbazole involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound can interact with DNA and proteins, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

1-Hydroxy-N-methylcarbazole can be compared with other carbazole derivatives such as:

Properties

IUPAC Name

9-methylcarbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHBQLNRAQGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188043
Record name 1-Hydroxy-N-methylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3449-61-4
Record name 1-Hydroxy-N-methylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-N-methylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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